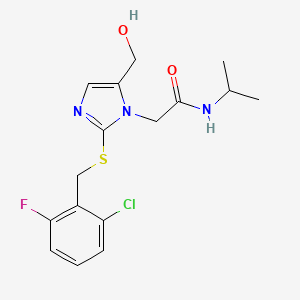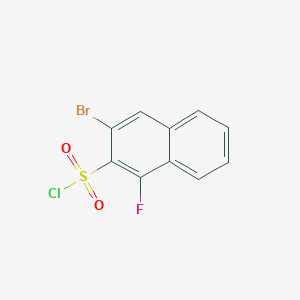
3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes bromine, fluorine, and sulfonyl chloride groups attached to a naphthalene ring, makes it valuable in the synthesis of pharmaceuticals and the development of new materials.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of palladium catalysts and boron reagents to achieve the desired substitution on the naphthalene ring.
Industrial Production Methods
Industrial production methods for 3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are adjusted to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the sulfonyl chloride group.
科学研究应用
3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of probes and labels for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the creation of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride involves its ability to undergo various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in pharmaceutical synthesis, it may act as an intermediate in the formation of active drug molecules.
相似化合物的比较
Similar Compounds
1-Bromo-4-fluoronaphthalene: Similar structure but lacks the sulfonyl chloride group.
2-Bromo-1-fluoronaphthalene: Similar structure with different positioning of the bromine and fluorine atoms.
3-Bromo-1-chloronaphthalene: Similar structure with chlorine instead of fluorine.
Uniqueness
3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it particularly valuable in the synthesis of complex molecules and materials.
属性
IUPAC Name |
3-bromo-1-fluoronaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClFO2S/c11-8-5-6-3-1-2-4-7(6)9(13)10(8)16(12,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZIGYDYNGQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

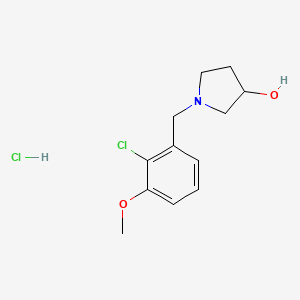
![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2950214.png)
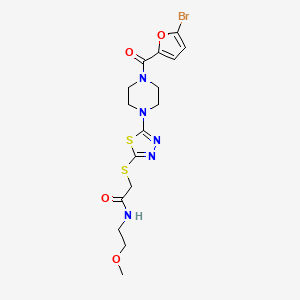
![N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2950217.png)
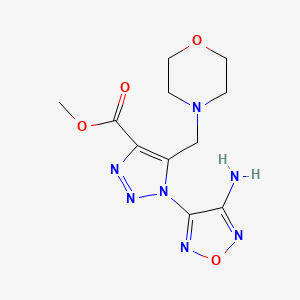

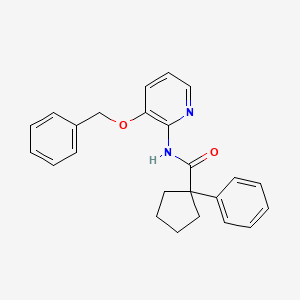

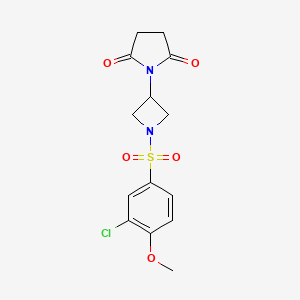
![2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2950225.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)
![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)
